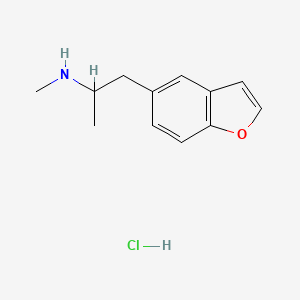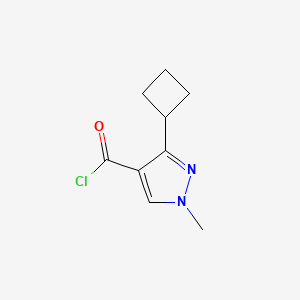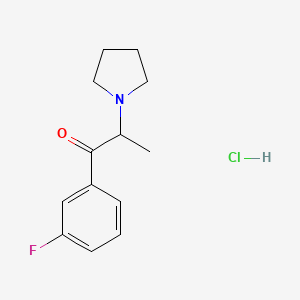
3'-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride)
Overview
Description
The α-pyrrioldinophenones (α-PPPs) are a class of designer drugs, typified by α-PPP and 4’-methyl-α-PPP. Although structurally related to amphetamines and cathinones, the pharmacology and toxicology of members of this class have not been elucidated. 3’-fluoro-α-PPP is a derivative of α-PPP, characterized by the addition of a fluorine group at the 3 position of the phenyl ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles[][1].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
Scientific Research Applications
3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard in mass spectrometry and other analytical techniques[][1].
Medicine: Investigated for its potential therapeutic applications, although it is not approved for human or veterinary use[][1].
Industry: Used in the development of new synthetic methods and materials.
Mechanism of Action
The mechanism of action of 3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) is not well-understood. it is believed to exert its effects by interacting with the central nervous system, similar to other cathinones. This interaction may involve the inhibition of monoamine transporters, leading to increased levels of neurotransmitters like dopamine and serotonin .
Comparison with Similar Compounds
Similar Compounds
alpha-Pyrrolidinopropiophenone (alpha-PPP): The parent compound, lacking the fluorine group at the 3 position[][1].
alpha-Pyrrolidinopentiophenone (alpha-PVP): A similar compound with a longer carbon chain.
alpha-Pyrrolidinobutiophenone (alpha-PBP): Another derivative with a different carbon chain length.
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c1-10(15-7-2-3-8-15)13(16)11-5-4-6-12(14)9-11;/h4-6,9-10H,2-3,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOOYBCYWLUUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)F)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[tetrahydro-5-(hydroxymethyl)-2-methyl-3-furanyl]-, [2S-](/img/new.no-structure.jpg)
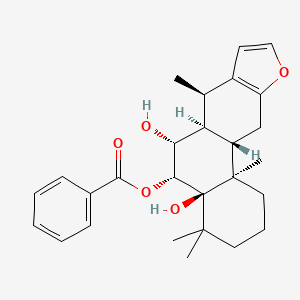
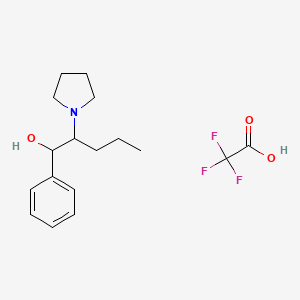

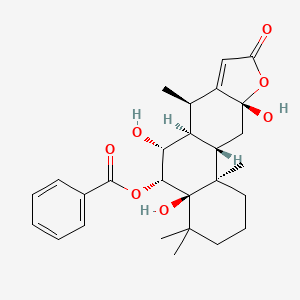

![(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B592908.png)

